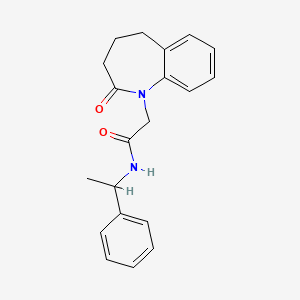
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
作用機序
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide acts as a selective agonist of the α7 nAChR, which is a subtype of the nicotinic acetylcholine receptor found in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function and memory, as well as have neuroprotective effects. 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide specifically binds to the α7 nAChR with high affinity, leading to increased receptor activation and downstream signaling.
Biochemical and Physiological Effects
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on cognitive function and memory, this compound has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve synaptic plasticity. 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has also been shown to increase the release of neurotrophic factors, which are important for promoting neuronal survival and growth.
実験室実験の利点と制限
One advantage of using 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide in lab experiments is its high selectivity for the α7 nAChR, which allows for more specific targeting of this receptor subtype. Additionally, 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been extensively studied in preclinical models, making it a well-characterized compound for research purposes. However, one limitation of using 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research on 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide. One area of interest is the development of novel therapeutics based on this compound for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide, as well as its potential limitations and side effects. Finally, research on the pharmacokinetics and pharmacodynamics of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide may lead to the development of more effective dosing regimens for this compound.
合成法
The synthesis of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide involves several steps, including the reaction of 2-aminobenzophenone with ethyl chloroacetate to form an intermediate, which is then reacted with 2-bromoethylamine hydrobromide to produce the final product. This synthesis method has been optimized for maximum yield and purity, and has been widely used in research studies.
科学的研究の応用
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
特性
IUPAC Name |
2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(16-8-3-2-4-9-16)21-19(23)14-22-18-12-6-5-10-17(18)11-7-13-20(22)24/h2-6,8-10,12,15H,7,11,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNNQESCSSRLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B7544071.png)

![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)

![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)



![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)

![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)

